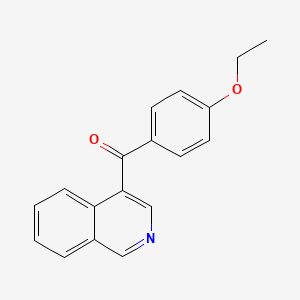

4-(4-Ethoxybenzoyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKNADGEQZXDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269300 | |

| Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-53-5 | |

| Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a proposed, chemically sound methodology for the synthesis and characterization of 4-(4-Ethoxybenzoyl)isoquinoline based on established chemical principles. The experimental protocols and characterization data are predictive, as a dedicated publication for this specific molecule could not be identified in the available literature. Researchers should validate these methods and findings in a laboratory setting.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of a benzoyl moiety, particularly at the C4 position, can significantly influence the molecule's electronic properties and biological interactions. This guide details a proposed synthetic route and a comprehensive characterization workflow for a novel derivative, this compound. The methodologies are based on well-established organic chemistry reactions, primarily the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and classical approach to synthesizing this compound is the Friedel-Crafts acylation of isoquinoline with 4-ethoxybenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to activate the acyl chloride. Electrophilic substitution on the isoquinolinium ion preferentially occurs at the 5- or 8-position[1]. However, acylation can also be directed to other positions under different conditions. For the purpose of this guide, we propose a method targeting the 4-position, potentially via a different mechanistic pathway or by optimizing reaction conditions.

Synthesis Pathway Diagram

References

Physicochemical Properties of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Ethoxybenzoyl)isoquinoline. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on delivering robust computational predictions for its core physicochemical parameters. Furthermore, it outlines detailed, standard experimental protocols for the determination of these properties, offering a practical framework for researchers engaged in the synthesis and characterization of novel isoquinoline derivatives. This guide also includes a conceptual workflow for the synthesis and characterization of this compound and a representative diagram of a signaling pathway potentially modulated by isoquinoline compounds, providing valuable context for its application in drug discovery and development.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] The compound this compound, a derivative featuring a benzoyl substituent at the C4 position, is of interest for its potential pharmacological applications. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide serves as a foundational resource, presenting key predicted physicochemical data and established experimental methodologies to facilitate further research and development of this compound and related compounds.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values were generated using validated computational models and provide a reliable estimate in the absence of experimental data.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₈H₁₅NO₂ | - |

| Molecular Weight | 277.32 g/mol | - |

| logP | 3.85 | Chemicalize |

| pKa (most basic) | 4.23 | Chemicalize |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Chemicalize |

| Hydrogen Bond Donors | 0 | Chemicalize |

| Hydrogen Bond Acceptors | 3 | Chemicalize |

| Rotatable Bonds | 4 | Chemicalize |

| Refractivity | 82.8 m³·mol⁻¹ | Chemicalize |

| Polarizability | 30.8 ų | Chemicalize |

Experimental Protocols

This section details standard experimental procedures for the determination of key physicochemical properties applicable to this compound.

Synthesis of this compound

The synthesis of 4-benzoylisoquinolines can be achieved through various methods, including the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes.[5] A plausible synthetic route for this compound is outlined below.

Conceptual Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus: A calibrated melting point apparatus is used.[6][8]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.[7][8]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Solubility Determination

The solubility of a compound is critical for its biological activity and formulation.

Protocol (Shake-Flask Method): [9][10]

-

Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.[9]

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.[9]

-

Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

Spectroscopic Characterization

Spectroscopic methods are essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns for further structural confirmation.[16][17][18][19][20]

-

-

UV-Vis Spectroscopy:

Potential Biological Activity and Signaling Pathways

Isoquinoline alkaloids are known to interact with various biological targets and signaling pathways.[1][26] While the specific targets of this compound are yet to be determined, related compounds have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are involved in inflammation and cell proliferation.[1]

Representative Signaling Pathway (NF-κB):

References

- 1. scispace.com [scispace.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

- 5. C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. ias.ac.in [ias.ac.in]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 16. Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. researchgate.net [researchgate.net]

- 20. Benzylisoquinoline alkaloid analysis using high‐resolution Orbitrap LC‐MSn [agris.fao.org]

- 21. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09725A [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. researchgate.net [researchgate.net]

- 26. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Enigmatic Mechanism of 4-(4-Ethoxybenzoyl)isoquinoline

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, information regarding the mechanism of action, biological targets, and specific experimental data for 4-(4-Ethoxybenzoyl)isoquinoline remains elusive. This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of significant biological investigation. Therefore, a detailed technical guide on its core mechanism of action cannot be constructed at this time.

The isoquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, both natural and synthetic. These compounds are known to interact with a diverse range of biological targets, leading to various pharmacological effects. Generally, isoquinoline derivatives have been reported to exhibit activities such as:

-

Anticancer Properties: Many isoquinoline alkaloids and their synthetic analogs demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of topoisomerase enzymes, which are crucial for DNA replication.[1][2]

-

Antimicrobial Activity: Certain isoquinoline derivatives have shown efficacy against bacteria and fungi, although the specific mechanisms are varied and often not fully elucidated.

-

Neurological Effects: The isoquinoline core is found in several psychoactive and neuroprotective agents. Their mechanisms can involve interaction with neurotransmitter receptors, ion channels, and enzymes within the central nervous system.

-

Cardiovascular Effects: Some isoquinoline-containing compounds, like papaverine, are known vasodilators, acting to relax smooth muscle tissue.

Given the structural features of this compound, specifically the presence of the isoquinoline core and a substituted benzoyl group, one could speculate on potential, yet unproven, mechanisms of action. The benzoyl moiety could facilitate interactions with various enzymatic pockets or receptors. However, without experimental data, any proposed mechanism would be purely conjectural.

The Path Forward: Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. This would typically involve the following stages:

-

Initial Screening: The compound would first be screened against a panel of cancer cell lines or other relevant biological assays to identify any significant activity.

-

Target Identification: Should biological activity be confirmed, subsequent studies would focus on identifying the specific molecular target(s). This could involve techniques such as affinity chromatography, proteomics, or genetic screening.

-

Pathway Analysis: Once a target is identified, researchers would investigate the downstream signaling pathways affected by the compound's interaction with its target.

-

In Vivo Studies: Promising in vitro results would then be validated in animal models to assess the compound's efficacy and safety in a living organism.

Hypothetical Experimental Workflow

Below is a generalized workflow that could be employed to investigate the mechanism of action of a novel isoquinoline derivative like this compound.

References

The Rising Therapeutic Potential of Novel Benzoylisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities. Among these, benzoylisoquinoline derivatives are emerging as a particularly promising class of molecules, demonstrating a wide spectrum of therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of novel benzoylisoquinoline derivatives, with a focus on their anticancer properties. It summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms.

Anticancer Activity: A Primary Focus

Recent research has highlighted the potent anticancer effects of benzoylisoquinoline derivatives. These compounds exert their activity through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1] Their ability to interact with crucial cellular targets such as DNA, enzymes, and key signaling proteins underscores their potential as next-generation cancer therapeutics.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of newly synthesized benzo[f]quinoline derivatives has been evaluated against a panel of cancer cell lines. The following table summarizes the percentage growth inhibition (PGI) for some of the most active compounds.

| Compound | Cancer Cell Type | Growth Inhibition (%) | Reference |

| Quaternary Salt 3b | Breast Cancer (MDA-MB-468) | 85 | [2] |

| Cycloadduct 6a | Various Cancer Cells | ~10-40 | [2] |

| Quaternary Salt 3d | Non-Small Cell Lung Cancer (HOP-92) | High | [2] |

| Melanoma (LOX IMVI) | High | [2] | |

| Melanoma (SK-MEL-5) | High | [2] | |

| Breast Cancer (MDA-MB-468) | High | [2] | |

| Quaternary Salt 3f | Leukemia (SR) | Highly Selective | [2] |

| Cycloadduct 5a | Most Studied Cell Lines | High | [3] |

| Cycloadduct 6c | Leukemia (SR) | 17 (Lethality) | [3] |

Note: "High" indicates remarkable cytotoxic efficiency as described in the source material, though specific percentage values were not provided.

Mechanism of Action: Targeting Multiple Pathways

The anticancer efficacy of benzoylisoquinoline derivatives stems from their ability to modulate multiple cellular pathways. A significant body of evidence points to their role as inhibitors of tubulin polymerization and as modulators of key signaling cascades involved in cell survival and apoptosis.

Inhibition of Tubulin Polymerization

Several studies have identified benzoylisoquinoline and related compounds as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5][7] The substitution pattern on the tetrahydroisoquinoline core and the N-benzyl group has a profound effect on the antiproliferative activity.[8]

The following diagram illustrates the general workflow for assessing tubulin polymerization inhibition.

Modulation of Apoptotic Pathways

Certain bisbenzylisoquinoline alkaloids, a related class of compounds, have been shown to induce mitochondria-mediated apoptosis in cancer cells. For instance, phaeanthine has been observed to downregulate anti-apoptotic proteins such as Akt, p-Akt, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax, Bid, and p53.[9] This shifts the cellular balance towards apoptosis, leading to cancer cell death.

The signaling pathway below illustrates the proposed mechanism of phaeanthine-induced apoptosis in cervical cancer cells.

Broader Biological Activities

Beyond their anticancer effects, benzoylisoquinoline derivatives exhibit a range of other biological activities, highlighting their versatility as therapeutic agents.

Vascular and Neurological Activity

Studies on benzylisoquinoline derivatives have revealed their effects on the vascular system. For instance, papaverine derivatives with a reduced isoquinoline ring show a greater affinity for α1-adrenoceptors and a lower affinity for Ca2+-channels compared to papaverine itself.[10][11] This suggests a potential role in modulating vascular tone.[10][11] Additionally, certain halogenated 1-benzyl-tetrahydroisoquinolines have shown high affinity for D1-like and/or D2-like dopamine receptors, indicating their potential as neurological agents.[12][13]

Enzyme Inhibition

Benzoylisoquinoline derivatives have also been investigated as enzyme inhibitors. For example, a series of these compounds demonstrated inhibitory activity against pancreatic lipase, suggesting a potential application in the management of obesity.[14][15][16] Furthermore, some benzothiazole-isoquinoline derivatives have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to neurodegenerative diseases.[17]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

Synthesis of Benzoylisoquinoline Derivatives

A common synthetic route for 1-benzyl-3,4-dihydroisoquinolines involves the Bischler-Napieralski cyclization, followed by reduction to obtain the final products.[14][15] An alternative facile and efficient two-step pathway for benzo[f]quinoline derivatives involves the quaternization of the nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction.[2]

The following diagram outlines the general synthetic workflow.

In Vitro Anticancer Assay

The anticancer activity of the synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. A standard protocol, such as the one employed by the National Cancer Institute (NCI), involves a single-dose screening followed by a five-dose assay for the most active compounds to determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.[2]

Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase can be assessed in vitro. A typical assay involves incubating the enzyme with the test compound and a substrate (e.g., p-nitrophenyl butyrate). The enzymatic activity is then determined by measuring the release of the product (p-nitrophenol) spectrophotometrically.

Conclusion and Future Directions

Novel benzoylisoquinoline derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their potent anticancer activity, coupled with a diverse range of other biological effects, makes them a compelling area for further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize their potency and selectivity. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds, paving the way for their potential clinical translation. The exploration of their activity against a broader range of therapeutic targets will also be crucial in fully realizing the therapeutic potential of this fascinating class of molecules.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. — Department of Pharmacology [pharm.ox.ac.uk]

- 9. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationships between structure and vascular activity in a series of benzylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationships between structure and vascular activity in a series of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation [cjnmcpu.com]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] Within this class, 4-aroylisoquinolines have recently garnered attention as a potential new class of therapeutic agents. While specific data on 4-(4-Ethoxybenzoyl)isoquinoline remains elusive in publicly accessible scientific literature and patent databases, this guide will provide an in-depth technical overview of the discovery, synthesis, and biological evaluation of the broader class of 4-aroylisoquinolines, with a focus on their potential as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.

Core Concepts: IKKβ and the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor involved in regulating a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival. The activation of the canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ plays a predominant role in the activation of NF-κB in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).

Upon activation, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal of the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Consequently, inhibiting IKKβ has emerged as a promising therapeutic strategy.

Discovery of 4-Aroylisoquinolines as Potential IKKβ Inhibitors

The discovery of 4-aroylisoquinolines as potential IKKβ inhibitors has largely been driven by high-throughput screening and structure-based drug design efforts aimed at identifying novel scaffolds that can effectively and selectively inhibit the kinase activity of IKKβ. While specific details for this compound are not available, the general class of 4-aroylisoquinolines presents a promising pharmacophore for engaging the ATP-binding site of IKKβ.

Synthesis of 4-Aroylisoquinolines

Several synthetic routes can be envisioned for the preparation of 4-aroylisoquinolines. A common and versatile approach involves a multi-step synthesis, a representative example of which is outlined below.

Representative Synthetic Workflow

Caption: A potential synthetic route to 4-aroylisoquinolines.

Biological Evaluation: IKKβ Inhibition

The inhibitory activity of 4-aroylisoquinolines against IKKβ is typically assessed using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by the IKKβ enzyme.

Quantitative Data for Representative 4-Aroylisoquinolines

As data for this compound is unavailable, the following table presents hypothetical data for representative 4-aroylisoquinoline analogs to illustrate the structure-activity relationship (SAR) that might be observed.

| Compound ID | R Group (at para-position of benzoyl ring) | IKKβ IC50 (nM) |

| Analog 1 | -H | 500 |

| Analog 2 | -OCH3 | 250 |

| Analog 3 | -Cl | 150 |

| Analog 4 | -CF3 | 80 |

| Analog 5 | -OC2H5 (Ethoxy) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that electron-withdrawing groups at the para-position of the benzoyl moiety may enhance the inhibitory potency against IKKβ.

Experimental Protocols

General Procedure for the Synthesis of 4-(4-Substituted-benzoyl)isoquinolines

A solution of 4-bromoisoquinoline (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is treated with a 4-substituted-phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 4-(4-substituted-phenyl)isoquinoline is then dissolved in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) and treated with an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is stirred at room temperature or gentle heating until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-substituted-benzoyl)isoquinoline.

In Vitro IKKβ Kinase Assay Protocol

The inhibitory activity of the compounds against IKKβ can be determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay, Promega). A general procedure is as follows:

-

Reagent Preparation : Prepare the kinase reaction buffer, IKKβ enzyme solution, substrate solution (e.g., a peptide substrate like IKKtide), and ATP solution according to the manufacturer's instructions.

-

Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction : In a 96-well or 384-well plate, add the kinase reaction buffer, IKKβ enzyme, and the test compound. After a short pre-incubation, initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation : Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection : Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a coupled enzyme system that converts ADP to a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Signaling Pathway

The inhibition of IKKβ by 4-aroylisoquinolines would be expected to block the canonical NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by 4-aroylisoquinolines.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the public domain, the broader class of 4-aroylisoquinolines represents a promising area for the discovery of novel IKKβ inhibitors. The synthetic accessibility and the potential for diverse functionalization of the aroyl moiety make this scaffold an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and evaluation of a library of 4-aroylisoquinoline analogs to establish a clear structure-activity relationship for IKKβ inhibition. Further optimization of lead compounds for potency, selectivity, and pharmacokinetic properties will be crucial for the development of clinically viable drug candidates targeting NF-κB-driven diseases.

References

Crystal Structure Analysis of 4-(4-Ethoxybenzoyl)isoquinoline: A Comprehensive Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to the absence of publicly available crystallographic data for 4-(4-Ethoxybenzoyl)isoquinoline, this guide will establish a foundational framework for its analysis. While specific experimental values for this compound are not available, this document outlines the requisite experimental protocols, data presentation standards, and analytical workflows that would be essential for a thorough investigation once the crystal structure is determined. This guide also provides a general overview of isoquinoline synthesis and characterization, drawing parallels from related structures.

Synthesis and Crystallization

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies for the formation of the isoquinoline core and the subsequent introduction of the ethoxybenzoyl substituent at the C4 position. Common synthetic routes to the isoquinoline scaffold include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Following successful synthesis and purification, the production of high-quality single crystals suitable for X-ray diffraction is a critical step. A general workflow for this process is outlined below.

Experimental Protocol: Crystal Growth

A generalized protocol for growing single crystals of a novel organic compound is as follows:

-

Solvent Selection: A comprehensive screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and their mixtures is conducted to identify a suitable system where the compound exhibits moderate solubility.

-

Method Application:

-

Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent system and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Optimization: Factors such as temperature, concentration, and the rate of solvent evaporation or cooling are systematically varied to optimize crystal size and quality.

X-ray Crystallography

Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Key parameters recorded include the temperature, X-ray source and wavelength, and the detector used.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation

The crystallographic data and refinement details for this compound would be presented in a standardized tabular format for clarity and ease of comparison with other known structures.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C18H15NO2 |

| Formula weight | 277.32 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| Theta range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to theta = 25.242° (%) | To be determined |

| Absorption correction | To be determined |

| Max. and min. transmission | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

| Extinction coefficient | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1-N2 | TBD | N2-C1-C9 | TBD |

| C1-C9 | TBD | C1-N2-C3 | TBD |

| N2-C3 | TBD | N2-C3-C4 | TBD |

| C3-C4 | TBD | C3-C4-C10 | TBD |

| C4-C10 | TBD | C4-C10-C5 | TBD |

| ... | TBD | ... | TBD |

Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key features of the molecule's conformation, including the planarity of the isoquinoline ring system and the dihedral angle between the isoquinoline and benzoyl moieties. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is crucial for understanding the crystal packing and its influence on the material's physical properties.

Relevance in Drug Development

The isoquinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. A detailed understanding of the crystal structure of this compound would be invaluable for structure-activity relationship (SAR) studies. This information could guide the design of novel derivatives with improved pharmacological profiles, such as enhanced binding affinity to a biological target or optimized pharmacokinetic properties. The precise atomic coordinates from the crystal structure would also serve as a critical input for computational modeling and drug design efforts.

In Silico Modeling of 4-(4-Ethoxybenzoyl)isoquinoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of the novel compound 4-(4-Ethoxybenzoyl)isoquinoline. While specific experimental data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of key signaling proteins in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines a theoretical framework for the computational and experimental characterization of this compound, from initial molecular docking and dynamic simulations to subsequent in vitro validation. Detailed hypothetical data, experimental protocols, and workflow visualizations are provided to serve as a practical guide for researchers in the field of drug discovery and development.

Introduction

Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The substitution pattern on the isoquinoline ring system allows for the fine-tuning of pharmacological activity. The title compound, this compound, features a benzoyl moiety at the C4 position, a common feature in a variety of kinase inhibitors. Kinases, particularly receptor tyrosine kinases like VEGFR-2, are critical regulators of cellular signaling pathways and are often dysregulated in cancer, making them prime targets for therapeutic intervention.[1]

This guide proposes a focused investigation of this compound as a potential VEGFR-2 inhibitor, leveraging in silico modeling techniques to predict its binding affinity and mode of interaction. The subsequent sections detail the computational methodologies, present hypothetical data in a structured format, and provide established experimental protocols for the validation of the in silico findings.

Proposed Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking its activation and subsequent signaling.

References

Potential Therapeutic Targets of 4-(4-Ethoxybenzoyl)isoquinoline: An In-depth Technical Guide

Disclaimer: There is no publicly available scientific literature or patent data specifically detailing the biological activity or therapeutic targets of 4-(4-Ethoxybenzoyl)isoquinoline. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on a systematic evaluation of structurally related compounds. The hypotheses presented herein require experimental validation.

Introduction

This compound is a novel chemical entity for which biological data is not currently available. However, its structure, featuring an isoquinoline core substituted at the 4-position with a 4-ethoxybenzoyl group, allows for a rational, evidence-based prediction of its potential pharmacological activities. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[1] Similarly, the benzoyl moiety is a common pharmacophore.

This technical guide explores three plausible and distinct therapeutic targets for this compound by analyzing published data on compounds with high structural similarity:

-

Tubulin: As an anticancer agent, based on the known activity of 4-aroylquinolines.

-

Human Epidermal Growth Factor Receptor 2 (HER2): As a targeted anticancer agent, drawing from research on isoquinoline-based kinase inhibitors.

-

Cannabinoid Receptor 2 (CB2): As an immunomodulatory or anti-inflammatory agent, based on the pharmacology of isoquinolinyl phenyl ketones.

For each potential target, this guide will provide the scientific rationale, a summary of relevant quantitative data from analogous compounds, detailed experimental protocols for validation, and visualizations of the pertinent biological pathways and experimental workflows.

Potential Therapeutic Target 1: Tubulin

Rationale

Structurally related 4-aroylquinolines have been identified as potent inhibitors of tubulin polymerization, acting as anticancer agents.[2][3] These compounds often function as combretastatin A-4 (CA-4) analogs, which bind to the colchicine binding site on β-tubulin.[1][4] This interaction disrupts microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] The this compound structure, with its aroyl group at the C4 position of a related heterocyclic core, suggests it may share this mechanism of action.

Proposed Mechanism of Action

It is hypothesized that this compound binds to the colchicine binding site at the interface of α- and β-tubulin subunits.[5] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.

Visualization: Disruption of Cell Cycle by Tubulin Inhibition

References

- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the preliminary cytotoxicity of 4-(4-Ethoxybenzoyl)isoquinoline is limited. This technical guide provides a representative framework based on the known cytotoxic activities and mechanisms of structurally related isoquinoline and quinoline derivatives. The experimental protocols and potential signaling pathways described herein are standard methodologies in the field and serve as a foundational resource for the investigation of novel isoquinoline compounds.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The isoquinoline scaffold is a key structural motif in numerous naturally occurring alkaloids and synthetic molecules with therapeutic potential.[2][3] In particular, substitutions at the C4-position of the isoquinoline ring have been shown to influence cytotoxic potency.[4] This guide outlines a representative approach to the preliminary cytotoxicity screening of a novel C4-substituted isoquinoline, this compound.

Quantitative Cytotoxicity Data

The cytotoxic potential of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes representative IC50 values for various isoquinoline and quinoline derivatives against different cancer cell lines, providing a comparative context for the potential activity of this compound.

| Compound Class | Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Isoquinolinequinone | Mansouramycin H derivative (1g) | MDA-MB-231 (Breast) | 5.12 ± 0.11 | [4] |

| HCT-116 (Colon) | 7.24 | [4] | ||

| A-549 (Lung) | 7.50 | [4] | ||

| HepG2 (Liver) | 6.12 | [4] | ||

| Isoquinoline-1,3,4-trione derivative | Compound V | HeLa (Cervical) | > 400 | [1] |

| Tetrahydroisoquinoline | Compound 7e | A549 (Lung) | 0.155 | [5] |

| Compound 8d | MCF7 (Breast) | 0.170 | [5] | |

| 4-Substituted Quinoline | HTI 21 | Jurkat (Leukemia) | Not specified, but highly cytotoxic | [6] |

| HTI 22 | Jurkat (Leukemia) | Not specified, but highly cytotoxic | [6] |

Experimental Protocols

A crucial aspect of cytotoxicity screening is the use of standardized and reproducible experimental protocols. The MTT assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for a further 24-72 hours.[9]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Quinoline and isoquinoline derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). Apoptosis is a tightly regulated process involving a cascade of signaling events.

Apoptosis Induction

Many cytotoxic agents, including quinoline derivatives, trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[11][12] The intrinsic pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[12][13]

Caption: Intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion

The preliminary cytotoxicity screening of novel compounds like this compound is a critical first step in the drug discovery process. By employing standardized assays such as the MTT assay and investigating the underlying mechanisms of cell death, researchers can effectively evaluate the anticancer potential of new chemical entities. The information presented in this guide, though based on related structures, provides a solid foundation for designing and conducting the initial cytotoxic evaluation of this compound. Further studies would be necessary to elucidate its specific activity and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT™ cell viability test [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, stability, and potential as therapeutic agents. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 4-(4-Ethoxybenzoyl)isoquinoline. While specific experimental and theoretical data for this exact molecule are not extensively available in peer-reviewed literature, this document outlines the standard computational protocols, presents illustrative data based on analogous isoquinoline derivatives, and offers insights into the interpretation of these computational results for applications in medicinal chemistry and drug design.

Introduction to Isoquinoline Derivatives and Their Significance

Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, found in a wide array of bioactive molecules with applications as antihypertensive, anti-inflammatory, antioxidant, and anticancer agents.[3][4] The biological activity of isoquinoline derivatives is intimately linked to their three-dimensional structure and electronic properties.[5] Substituents on the isoquinoline core can modulate the electron density distribution, thereby influencing the molecule's reactivity and its interactions with biological targets.[5]

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful toolkit for investigating the electronic characteristics of such molecules at the atomic level.[6] These theoretical studies can predict key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of atomic charges, and the dipole moment. Such parameters are crucial for understanding the chemical reactivity, kinetic stability, and nonlinear optical properties of the molecule.

Computational Methodology for Electronic Structure Analysis

The primary theoretical approach for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[6] DFT methods offer a favorable balance between computational cost and accuracy for systems of this size.

A typical computational study involves the following key steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on the potential energy surface.[7] This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-31G(d,p).

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute thermodynamic properties.

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation can be performed, often using a higher-level functional or a larger basis set, to obtain more reliable electronic properties.[4]

-

Property Analysis: From the results of the single-point energy calculation, various electronic properties are derived. These include the HOMO and LUMO energies, the HOMO-LUMO energy gap, Mulliken population analysis for atomic charges, and the molecular electrostatic potential (MEP).

Illustrative Electronic Structure Data

While specific published data for this compound is scarce, the following table presents a summary of plausible theoretical data for the molecule, derived from computational studies on similar isoquinoline derivatives. These values are intended to be illustrative of the typical results obtained from a DFT/B3LYP/6-31G(d,p) level of theory calculation.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N (Isoquinoline) | -0.45 e | Indicates a region of high electron density, a potential site for electrophilic attack or hydrogen bonding. |

| Mulliken Charge on C=O (Carbonyl Carbon) | +0.50 e | Indicates a region of electron deficiency, a potential site for nucleophilic attack. |

| Mulliken Charge on C=O (Carbonyl Oxygen) | -0.55 e | Indicates a region of high electron density, a potential site for electrophilic attack or hydrogen bonding. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical values reported for analogous isoquinoline derivatives in computational chemistry literature and has not been derived from a specific calculation on this compound.

Detailed Computational Protocol

The following protocol outlines the detailed steps for conducting a theoretical study on the electronic structure of this compound.

Software: A standard quantum chemistry software package such as Gaussian, Q-Chem, PySCF, or GAMESS is required.[8]

Protocol Steps:

-

Molecular Structure Creation:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Prepare an input file for the quantum chemistry software.

-

Specify the coordinates of the initial structure.

-

Define the level of theory:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

-

Specify the calculation type as "Opt" for geometry optimization.

-

Submit and run the calculation.

-

-

Frequency Analysis:

-

Use the optimized geometry from the previous step as the input structure.

-

Keep the same level of theory (B3LYP/6-31G(d,p)).

-

Specify the calculation type as "Freq".

-

Run the calculation and verify that there are no imaginary frequencies, confirming a true energy minimum.

-

-

Electronic Property Calculation (Single-Point Energy):

-

Use the confirmed optimized geometry.

-

Specify the same or a higher level of theory for greater accuracy if desired.

-

Specify the calculation type as a single-point energy calculation.

-

Request additional properties to be calculated, such as "pop=full" for a full Mulliken population analysis.

-

Run the calculation.

-

-

Data Analysis:

-

Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.

-

Analyze the Mulliken population analysis section to determine the partial atomic charges on key atoms.

-

Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in potential electronic transitions.

-

Generate a molecular electrostatic potential (MEP) map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

-

Visualization of Computational Workflow

The logical flow of a theoretical electronic structure analysis can be visualized as follows:

Caption: Workflow for Theoretical Electronic Structure Analysis.

Conclusion

Theoretical studies on the electronic structure of molecules like this compound are indispensable in modern drug discovery and materials science. By employing computational methods such as Density Functional Theory, researchers can gain profound insights into the electronic properties that govern the behavior of these compounds. This guide has provided a framework for conducting such theoretical analyses, from the underlying methodology and detailed protocols to the interpretation of the resulting data. While awaiting specific experimental validation, this computational approach serves as a critical predictive tool, enabling the rational design of novel isoquinoline derivatives with tailored properties for various scientific and therapeutic applications.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccs-psi.org [ccs-psi.org]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. hpc.lsu.edu [hpc.lsu.edu]

- 8. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

A Comprehensive Review of Substituted Benzoylisoquinolines: Synthesis, Pharmacological Activity, and Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzoylisoquinolines represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and pharmacology. Their diverse biological activities, ranging from enzymatic inhibition to receptor modulation, have positioned them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of substituted benzoylisoquinolines, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Synthesis of the Benzoylisoquinoline Core: The Bischler-Napieralski Reaction

A cornerstone in the synthesis of the 3,4-dihydroisoquinoline core, a key intermediate for many substituted benzoylisoquinolines, is the Bischler-Napieralski reaction. This acid-catalyzed intramolecular cyclization of a β-arylethylamide is a powerful tool for constructing the isoquinoline nucleus.

The reaction is typically carried out in the presence of a dehydrating agent and a Lewis acid, with phosphorus oxychloride (POCl3) being a common choice. The mechanism involves the activation of the amide carbonyl by the Lewis acid, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the 3,4-dihydroisoquinoline ring.

Experimental Protocol: Synthesis of a Substituted 1-Benzoyl-3,4-dihydroisoquinoline

This protocol outlines a general procedure for the synthesis of a substituted 1-benzoyl-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, followed by oxidation.

Step 1: Amide Formation

-

To a solution of a substituted phenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add a substituted benzoyl chloride (1.1 equivalents) and a base like triethylamine or pyridine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-arylethylamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the purified β-arylethylamide (1 equivalent) in a dry, aprotic solvent such as acetonitrile or toluene.

-

Add phosphorus oxychloride (POCl3) (2-3 equivalents) dropwise to the solution at 0 °C.

-

After the addition is complete, reflux the reaction mixture for 2-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated base (e.g., NaOH or K2CO3) to pH 8-9.

-

Extract the product with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-benzyl-3,4-dihydroisoquinoline.

Step 3: Oxidation to 1-Benzoylisoquinoline

-

Dissolve the crude 1-benzyl-3,4-dihydroisoquinoline in a suitable solvent.

-

Add an oxidizing agent, such as potassium permanganate or manganese dioxide.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the oxidant.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 1-benzoylisoquinoline.

Pharmacological Activities and Quantitative Data

Substituted benzoylisoquinolines have been investigated for a variety of pharmacological activities. The following sections summarize the key findings and present the available quantitative data in structured tables.

Pancreatic Lipase Inhibition

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the management of obesity. Several substituted benzoylisoquinoline derivatives have shown potent inhibitory activity against this enzyme.

Table 1: Pancreatic Lipase Inhibitory Activity of Substituted Benzoylisoquinolines

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

|---|---|---|---|

| 7p | R1=H, R2=H, R3=H, R4=OCH3, R5=H | 15.3 ± 1.2 | [1] |

| 7q | R1=H, R2=H, R3=OCH3, R4=OCH3, R5=H | 12.8 ± 1.5 | [1] |

| 7r | R1=H, R2=H, R3=OCH3, R4=OCH3, R5=OCH3 | 10.5 ± 0.9 | [1] |

| 7s | R1=OCH3, R2=OCH3, R3=H, R4=H, R5=H | 18.7 ± 2.1 | [1] |

| 7t | R1=OCH3, R2=OCH3, R3=H, R4=OCH3, R5=H | 14.2 ± 1.8 | [1] |

| 7u | R1=OCH3, R2=OCH3, R3=OCH3, R4=OCH3, R5=H | 11.6 ± 1.3 | [1] |

| 9d | R1=H, R2=H, R3=H, R4=H, R5=H | 20.1 ± 2.5 | [1] |

| 9e | R1=H, R2=H, R3=H, R4=OCH3, R5=H | 16.9 ± 1.9 | [1] |

| 9f | R1=H, R2=H, R3=OCH3, R4=OCH3, R5=H | 13.5 ± 1.6 |[1] |

Note: The specific structures corresponding to the compound IDs can be found in the cited reference.

-

Enzyme Solution Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Substrate Solution Preparation: Prepare a solution of a lipase substrate, such as p-nitrophenyl palmitate (pNPP), in a solvent like isopropanol.

-

Assay Procedure: a. In a 96-well plate, add the enzyme solution, the test compound (substituted benzoylisoquinoline) at various concentrations, and the buffer. b. Pre-incubate the plate at 37 °C for 10 minutes. c. Initiate the reaction by adding the substrate solution to each well. d. Incubate the plate at 37 °C for 30 minutes. e. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Preadipocyte Proliferation

The proliferation of preadipocytes is a critical step in the development of adipose tissue. Inhibition of this process is another potential strategy for combating obesity. Certain substituted benzoylisoquinolines have demonstrated the ability to inhibit the proliferation of 3T3-L1 preadipocytes, a widely used cell line model for studying adipogenesis.

Table 2: Inhibitory Activity of Substituted Benzoylisoquinolines on 3T3-L1 Preadipocyte Proliferation

| Compound ID | Substitution Pattern | Inhibition (%) at 25 µM | Reference |

|---|---|---|---|

| 7c | R1=H, R2=H, R3=H, R4=H, R5=H | 45.2 ± 3.8 | [1] |

| 7d | R1=H, R2=H, R3=H, R4=OCH3, R5=H | 51.6 ± 4.2 | [1] |

| 7f | R1=H, R2=H, R3=OCH3, R4=OCH3, R5=H | 58.9 ± 5.1 | [1] |

| 7g | R1=H, R2=H, R3=OCH3, R4=OCH3, R5=OCH3 | 63.4 ± 5.5 | [1] |

| 7i | R1=OCH3, R2=OCH3, R3=H, R4=H, R5=H | 48.7 ± 4.0 | [1] |

| 7j | R1=OCH3, R2=OCH3, R3=H, R4=OCH3, R5=H | 55.1 ± 4.7 |[1] |

Note: The specific structures corresponding to the compound IDs can be found in the cited reference.

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: a. Seed the 3T3-L1 cells in a 96-well plate at a suitable density. b. After 24 hours, treat the cells with various concentrations of the substituted benzoylisoquinoline compounds. c. Incubate the cells for 48-72 hours. d. Assess cell viability and proliferation using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound compared to the untreated control.

α1-Adrenoceptor Binding Affinity

α1-Adrenergic receptors are G protein-coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. The affinity of substituted benzoylisoquinolines for these receptors has been investigated to understand their potential cardiovascular effects.

Table 3: Binding Affinity (Ki) of Substituted Benzoylisoquinolines for α1-Adrenoceptors

| Compound | Ki (nM) | Reference |

|---|---|---|

| Prazosin (reference) | 0.2 | [2][3] |

| Substituted Homobivalent 4-aminoquinoline 1 | 145 ± 24 | [2] |

| Substituted Homobivalent 4-aminoquinoline 2 | 2310 ± 430 | [2] |

| Nitracrine | 131 ± 17 |[2] |

Note: Data for directly substituted benzoylisoquinolines was limited in the initial search; related structures are presented.

-

Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in α1-adrenoceptors, such as rat brain or liver, by homogenization and centrifugation.

-

Binding Assay: a. In a reaction tube, add the membrane preparation, [3H]-prazosin (a radiolabeled antagonist for α1-adrenoceptors) at a fixed concentration, and the test compound (substituted benzoylisoquinoline) at various concentrations. b. For determining non-specific binding, add a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine). c. Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation and Quantification: a. Separate the bound from the free radioligand by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold buffer to remove unbound radioactivity. c. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound, which represents its affinity for the receptor, using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects, including vasodilation and smooth muscle relaxation.

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of Substituted Benzoylisoquinolines

| Compound | Target PDE Isoform | EC50 (µM) | Reference |

|---|---|---|---|

| Papaverine (related compound) | Mixed | ~1-10 | (General Knowledge) |

-

Enzyme and Substrate Preparation: Prepare purified PDE isoforms and their respective substrates (cAMP or cGMP).

-

Assay Procedure: a. In a reaction mixture, combine the PDE enzyme, the test compound at various concentrations, and a buffer. b. Initiate the reaction by adding the cyclic nucleotide substrate. c. Incubate the reaction at 37 °C for a specific time. d. Terminate the reaction.

-

Detection of Product: a. Convert the resulting 5'-monophosphate (5'-AMP or 5'-GMP) to adenosine or guanosine using a nucleotidase. b. Quantify the amount of adenosine or guanosine produced using a suitable detection method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the EC50 value, the concentration of the compound that produces 50% of the maximal inhibitory effect.

Signaling Pathways

The biological effects of substituted benzoylisoquinolines are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

α1-Adrenoceptor Signaling Pathway

Activation of α1-adrenoceptors by agonists, or their blockade by antagonists like some substituted benzoylisoquinolines, triggers a cascade of intracellular events. The canonical pathway involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

References

- 1. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract